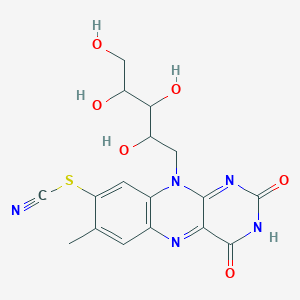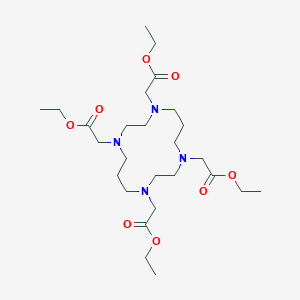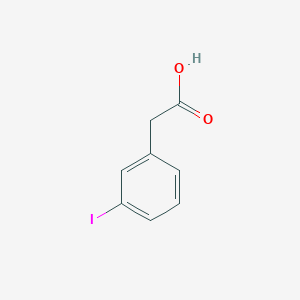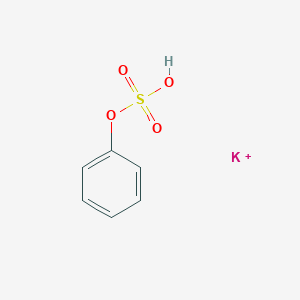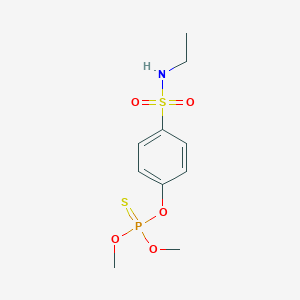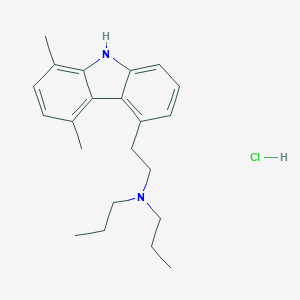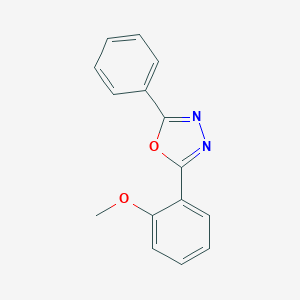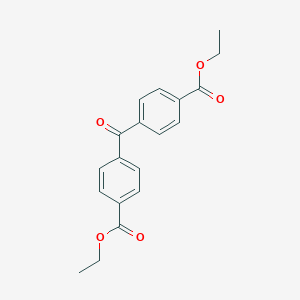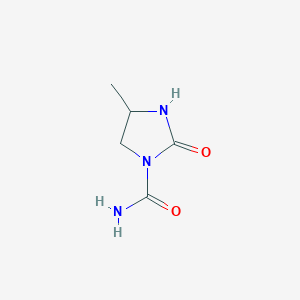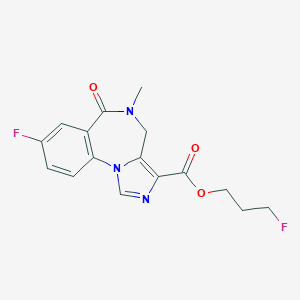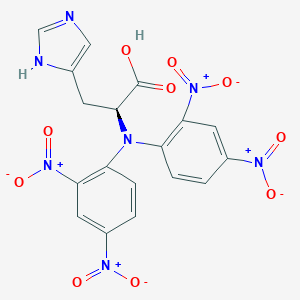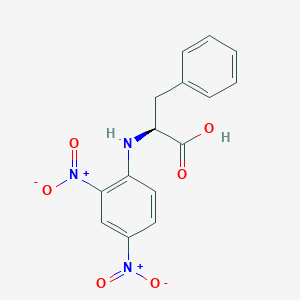
N-(2,4-Dinitrophenyl)-L-phenylalanine
説明
“2,4-Dinitrophenylhydrazine” is a toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . “2,4-Dinitrodiphenylamine” forms an efficient anionic chromogenic chemosensor .
Synthesis Analysis
A novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
Molecular Structure Analysis
The molecular structure of “2,4-Dinitrophenylhydrazine” was studied by X-ray diffraction, and the results of the optimized molecular structure are presented and compared with density functional methods with 631-G basis set .
Chemical Reactions Analysis
The reaction of N-(2,4-dinitrophenyl)pyridinium chloride (salt(Cl−)) with sodium dicyanamide (Na(CN)2N) resulted in anion exchange between Cl− and (CN)2N− to yield a new Zincke salt, salt((CN)2N−) .
Physical And Chemical Properties Analysis
“2,4-Dinitrodiphenylamine” has a molecular weight of 259.22, and it is soluble in acetone .
科学的研究の応用
Antimicrobial and Anti-biofilm Applications
Scientific Field
Microbiology and Pharmaceutical Technology
Application Summary
“N-(2,4-Dinitrophenyl)-L-phenylalanine” has been explored for its potential in creating nanoemulsions that can serve as carriers for antimicrobial and anti-biofilm agents . These nanoemulsions can enhance the delivery of drugs to combat microbial infections and biofilm formation.
Methods of Application
Nanoemulsions are engineered to improve targeted delivery of bioactive compounds. They are typically spherical, ranging from 20 to 200 nm, and are designed to release drugs in physiological conditions with prolonged efficacy .
Results and Outcomes
The use of “N-(2,4-Dinitrophenyl)-L-phenylalanine” in nanoemulsions has shown promise in delivering antimicrobial drugs effectively, with potential applications in pharmaceuticals and food processing industries .
Biochemical Studies
Scientific Field
Biochemistry
Application Summary
This compound has been utilized in studies involving oxidative phosphorylation, particularly in understanding the uncoupling of this process, which is crucial for metabolic studies .
Methods of Application
The compound’s role in mitochondrial uncoupling has been studied through various biochemical assays, including fluorescence and three-dimensional fluorescence spectra techniques .
Results and Outcomes
The studies have provided insights into the interactions of the compound with enzymes like trypsin, revealing its potential to quench intrinsic fluorescence via static quenching .
Pharmacokinetics and Drug Development
Scientific Field
Pharmacology
Application Summary
“N-(2,4-Dinitrophenyl)-L-phenylalanine” has been part of research to develop physiologically-based pharmacokinetic models for drugs like 2,4-dinitrophenol, which share a similar structure .
Methods of Application
The research involved administering the compound to animal models and studying its distribution, metabolism, and excretion to understand its pharmacokinetic and pharmacodynamic relationships .
Results and Outcomes
The studies have shown that the compound exhibits nonlinear pharmacokinetics, which could be attributed to nonlinear plasma protein binding and partitioning into organs like the liver and kidney .
Medical Diagnostics
Scientific Field
Medical Diagnostics
Application Summary
Compounds like “N-(2,4-Dinitrophenyl)-L-phenylalanine” have been investigated for their potential use in medical diagnostics, particularly in diseases related to mitochondrial dysfunction .
Methods of Application
The diagnostic potential is explored through cellular and molecular techniques, assessing the compound’s effect on mitochondrial physiology .
Results and Outcomes
Research suggests that mitochondrial uncouplers like this compound could be used at low doses for treating various human illnesses unrelated to weight reduction .
Biotechnology and Enzyme Inhibition
Scientific Field
Biotechnology
Application Summary
In biotechnological applications, derivatives of “N-(2,4-Dinitrophenyl)-L-phenylalanine” have been used as inhibitors in enzymatic reactions, particularly those involving glutathione production in yeast .
Methods of Application
The compound’s derivatives are used to inhibit specific enzymes by crossing cell membranes and being hydrolyzed into active compounds within the cell .
Results and Outcomes
These inhibitors have shown effectiveness in controlling enzymatic reactions, which is significant for industrial processes involving yeast and other microorganisms .
Chemical Synthesis
Scientific Field
Organic Chemistry
Application Summary
“N-(2,4-Dinitrophenyl)-L-phenylalanine” plays a role in the synthesis of various organic compounds, serving as a building block for creating complex molecules .
Methods of Application
The compound is used in nucleophilic substitution reactions and other synthetic pathways to produce desired chemical structures .
Results and Outcomes
The use of this compound in chemical synthesis has enabled the production of a variety of molecules with potential applications in pharmaceuticals and materials science .
Safety And Hazards
特性
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQHTLAEPSKXQJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288139 | |
| Record name | N-(2,4-Dinitrophenyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-L-phenylalanine | |
CAS RN |
1655-54-5 | |
| Record name | N-(2,4-Dinitrophenyl)-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



